1H-pyrrolo[2,3-b]pyridine derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] They serve as valuable building blocks for developing novel pharmaceuticals and research tools across various therapeutic areas.
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-B]pyridine core. This compound is notable for its unique structural features, which contribute to its diverse applications in scientific research, particularly in the fields of chemistry and medicinal development. The trifluoromethyl moiety enhances the compound's chemical reactivity and biological activity, making it a subject of interest in various studies.
This compound is classified as a pyridine derivative, specifically a trifluoromethyl-substituted pyrrolo compound. It is cataloged under the Chemical Abstracts Service number 1036027-54-9 and can be found in databases such as PubChem and BenchChem, where details regarding its synthesis, properties, and applications are documented .
The synthesis of 3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine can be approached through several methods:
The synthesis typically requires controlled reaction conditions, including temperature and solvent choice. For example, reactions might be conducted in N-methylpyrrolidinone under an inert atmosphere to prevent moisture interference. Techniques such as microwave-assisted synthesis can also enhance yield and reduce reaction times .
The molecular formula of 3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine is C8H6F3N3. The structure features:
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine participates in several types of chemical reactions:
Reagents commonly used include:
The mechanism of action for 3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine primarily involves its interaction with biological targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which stabilizes interactions with target sites on proteins.
For instance, studies have shown that this compound can modulate kinase activity by influencing downstream signaling pathways such as the MAPK/ERK pathway. These interactions lead to significant effects on cellular processes including gene expression and metabolic regulation .
3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amine has diverse applications including:
The 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1186501-73-4) represents a strategically modified 7-azaindole derivative where the fusion of pyrrole and pyridine rings creates a bicyclic aromatic system with distinctive electronic properties. The incorporation of a trifluoromethyl group at the 3-position profoundly influences molecular characteristics: The strongly electron-withdrawing nature (Hammett constant σp = 0.54) enhances metabolic stability and membrane permeability while maintaining optimal lipophilicity (calculated LogP ~1.7) [3] [7]. This trifluoromethyl group also creates a steric contour complementary to hydrophobic enzyme pockets, as demonstrated in kinase binding sites [4]. The primary amine at the 5-position serves as a versatile synthetic handle for derivatization, enabling rapid generation of structure-activity relationship (SAR) libraries [6]. Physicochemically, this compound exhibits moderate aqueous solubility (2 g/L at 25°C) and a predicted pKa of 12.44, indicating predominant non-ionization under physiological conditions [1] [8]. Table 1 summarizes key physicochemical properties:
Table 1: Physicochemical Profile of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₆F₃N₃ | - |
Molecular Weight | 201.15 g/mol | - |
Density | 1.536 ± 0.06 g/cm³ | Predicted |
Aqueous Solubility | ~2 g/L | 25°C [8] |
pKa | 12.44 ± 0.40 | Predicted [1] |
LogP (Calculated) | ~1.7 | - [3] |
Pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds entered medicinal chemistry prominence in the 1990s as bioisosteric replacements for purine-based inhibitors, leveraging their ability to form key hydrogen bonds in ATP-binding sites [4]. The trifluoromethyl variant emerged later, coinciding with advances in trifluoromethylation techniques in the 2000s. Early synthetic routes relied on inefficient halogen exchange reactions requiring harsh conditions (>300°C) and metal catalysts like iron fluoride [3]. Contemporary methods employ more controlled approaches: 1) Cyclocondensation reactions using ethyl 4,4,4-trifluoro-3-oxobutanoate building blocks, or 2) Late-stage trifluoromethylation of halogenated pyrrolopyridines via copper-mediated cross-coupling [3] [7]. Commercial availability since the 2010s (e.g., CAS 1186501-73-4) accelerated exploration, with current pricing reflecting synthetic complexity: 5 mg costs ~$455, while 250 mg ranges from $595-$619 [1]. This accessibility transformed the scaffold from a synthetic curiosity to a privileged structure in kinase inhibitor discovery [4] [8].
The scaffold demonstrates exceptional target versatility, with derivatives showing nanomolar activity against oncology, anti-infective, and inflammatory targets. In oncology, BRAF kinase inhibition remains a standout application, where derivatives achieve IC₅₀ values down to 80 nM against V600E mutants [4]. For inflammation, 7-azaindoles serve as potent human neutrophil elastase (HNE) inhibitors (IC₅₀ = 14-15 nM), outperforming classical scaffolds by leveraging hydrogen bonding with Gly193 and Ser195 residues [10]. The trifluoromethyl group specifically enhances binding affinity in hydrophobic enzyme subsites while conferring metabolic resistance to oxidative degradation. Emerging applications include quorum sensing inhibition in Pseudomonas aeruginosa via PqsR antagonism, positioning it as a virulence-attenuating pathoblocker with potential to overcome antibiotic resistance [5]. The scaffold’s trajectory suggests untapped potential in CNS disorders and antiviral therapy, particularly given the historical success of trifluoromethylpyridines in antiviral drugs like tipranavir [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7